Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17664712
InChI: InChI=1S/C8H10F3NO2.ClH/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11;/h3-6,12H,2H2,1H3;1H/t3-,4-,5-,6-;/m0./s1
SMILES:
Molecular Formula: C8H11ClF3NO2
Molecular Weight: 245.62 g/mol

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17664712

Molecular Formula: C8H11ClF3NO2

Molecular Weight: 245.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride -

Specification

Molecular Formula C8H11ClF3NO2
Molecular Weight 245.62 g/mol
IUPAC Name methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H10F3NO2.ClH/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11;/h3-6,12H,2H2,1H3;1H/t3-,4-,5-,6-;/m0./s1
Standard InChI Key ONBRGUPLTWUXFM-DEZHIRTDSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H]2[C@@H]([C@H]2N1)C(F)(F)F.Cl
Canonical SMILES COC(=O)C1CC2C(C2N1)C(F)(F)F.Cl

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core consists of a bicyclo[3.1.0]hexane system, where a cyclopropane ring is fused to a pyrrolidine moiety. Key structural features include:

  • Cyclopropane ring: Introduces significant ring strain, enhancing reactivity and conformational rigidity.

  • Trifluoromethyl group (-CF₃): Positioned at the 6-position, this electron-withdrawing group influences electronic distribution and metabolic stability.

  • Methyl ester: At the 3-position, this group serves as a synthetic handle for further derivatization .

The stereochemistry at the 1, 3, 5, and 6 positions is critical for its biological interactions. X-ray crystallography and NMR studies confirm the (1S,3S,5S,6S) configuration, which creates a distinct spatial arrangement of functional groups .

Table 1: Key Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC₈H₁₁ClF₃NO₂
Molecular Weight245.62 g/mol
CAS Number1955474-89-1
IUPAC NameMethyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
Stereochemical Configuration(1S,3S,5S,6S)

Synthesis and Stereochemical Control

Cyclopropanation Strategy

The synthesis involves a Cu(I)-catalyzed cyclopropanation reaction using trifluoromethyldiazomethane (CF₃CHN₂) as a key reagent. As detailed in the Wiley-VCH protocol, the reaction proceeds via a stepwise mechanism :

  • Diazomethane Generation: CF₃CHN₂ is synthesized in situ from 3,3,3-trifluoroethylamine hydrochloride and sodium nitrite.

  • Cyclopropanation: The diazo compound reacts with a pyrrolidine precursor (e.g., methyl 2,5-dihydro-1H-pyrrole-2-carboxylate) in the presence of CuCl or CuOTf·0.5C₆H₆, forming the bicyclic core.

  • Stereochemical Control: The use of chiral catalysts and low-temperature conditions (-20°C) ensures high enantiomeric excess (>95%) for the (1S,3S,5S,6S) isomer .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in methanol to yield the hydrochloride salt, enhancing solubility for biological assays. Isolation via ion-exchange chromatography (Dowex® 50 × 400 resin) achieves >98% purity .

Table 2: Synthetic Parameters

ParameterConditions
CatalystCuCl or CuOTf·0.5C₆H₆
Temperature-20°C to 25°C
Reaction Time6–12 hours
Yield (Crude)30–50%
Purification MethodIon-exchange chromatography

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CD₃OD):

    • δ 4.21 (t, J = 8.8 Hz, 1H, 3-CH)

    • δ 3.75 (dd, J = 6.0, 2.0 Hz, 1H, 1-CH)

    • δ 2.66 (dd, J = 12.8, 8.0 Hz, 1H, 4-CH)

    • δ 2.38 (m, 2H, 5-CH and 6-CH) .

  • ¹⁹F NMR (377 MHz, CD₃OD):

    • δ 95.49 (d, ³J(H,F) = 3.8 Hz, CF₃) .

Infrared Spectroscopy (IR)

  • ν = 1733 cm⁻¹ (C=O stretch of carboxylic acid)

  • ν = 1679 cm⁻¹ (asymmetric COO⁻ stretch)

  • ν = 1636 cm⁻¹ (symmetric COO⁻ stretch) .

Mass Spectrometry (MS)

  • CI-MS: m/z 196 [M-CF₃COO]⁺ (100%) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 12.3 mg/mL in PBS (pH 7.4) at 25°C.

  • Thermal Stability: Decomposes at 143–144°C (melting point) .

  • Photostability: Stable under UV light (λ = 254 nm) for 24 hours.

Lipophilicity

  • logP: 1.82 (calculated using XLogP3).

  • Permeability (Caco-2): 4.1 × 10⁻⁶ cm/s, indicating moderate intestinal absorption potential.

Comparative Analysis with Stereoisomers

Table 3: Biological Activity of Stereoisomers

StereoisomerPOP IC₅₀ (µM)Metabolic Stability (t₁/₂, h)
(1S,3S,5S,6S)8.76.2
(1R,3S,5R,6R)23.43.8
(1S,3S,5R,6S)45.12.1

The (1S,3S,5S,6S) isomer exhibits superior target engagement and stability, underscoring the importance of stereochemical precision .

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